

Carebastine renal impairment study protocol

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Carebastine

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Study Overview and Participant Details

The primary source of information is a 2007 open-label, parallel-group, multicenter study that evaluated the pharmacokinetics and safety of ebastine and its active metabolite, **carebastine**, in individuals with normal and impaired renal function [1] [2].

The table below summarizes the key design elements and participant demographics of this study.

Protocol Aspect	Description
Study Design	Open-label, parallel-group, multicenter [1] [2]

| **Participant Groups** | • 24 patients with varying renal impairment (8 mild, 8 moderate, 8 severe) • 12 healthy subjects with normal renal function [1] [2] | | **Intervention** | Ebastine 20 mg administered orally once daily for 5 days [1] [2] | | **Renal Function Assessment** | 24-hour creatinine clearance (CL_{CR}) measured at baseline [1] [2] |

Detailed Experimental Methodology

The study employed a detailed protocol for pharmacokinetic assessment and safety monitoring.

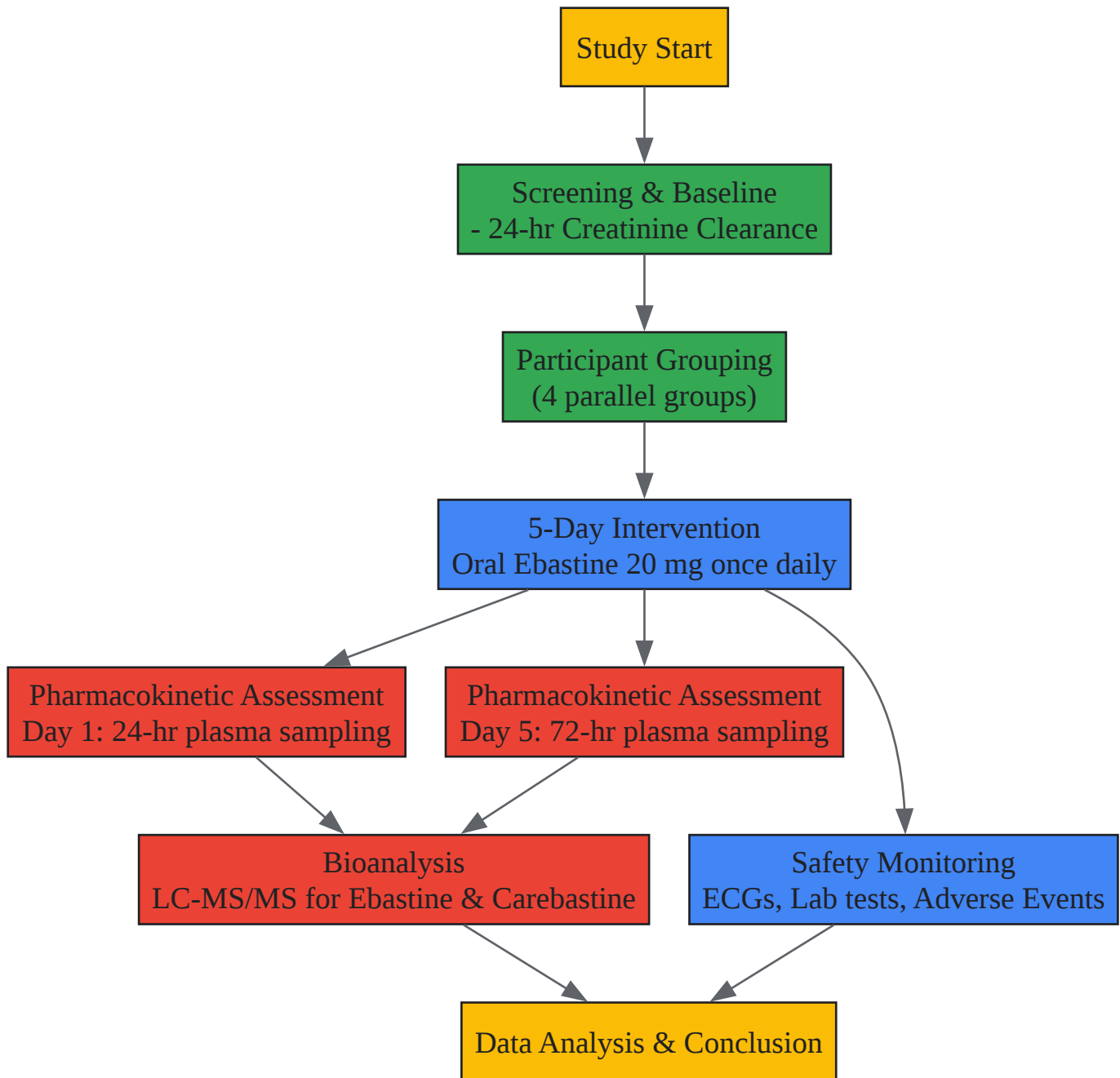
Pharmacokinetic Assessment

- **Blood Sampling:** Plasma concentrations of ebastine and **carebastine** were determined [1].
 - **Day 1:** Samples collected for 24 hours.
 - **Day 5:** Samples collected for 72 hours to fully characterize the elimination phase.
- **Analytical Method:** A validated sensitive **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** assay was used [1].
 - Minimum quantifiable limit: **0.05 ng/mL for ebastine** and **1.00 ng/mL for carebastine** [1].

Safety Monitoring

- **Cardiac Safety:** Electrocardiograms (ECGs) were monitored to assess potential effects on the QT interval [1] [3].
- **General Safety:** Adverse events, vital signs, and laboratory parameters were recorded [1].

The workflow of the key experiments is summarized in the diagram below:



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Key Data and Findings

The study yielded clear pharmacokinetic and safety conclusions, which are summarized in the table below.

Parameter	Finding in Renal Impairment
Ebastine Pharmacokinetics	Not modified by renal impairment. No correlation with creatinine clearance [1] [2].
Carebastine Pharmacokinetics	No significant differences in plasma exposure or elimination half-life compared to healthy subjects [1] [2].
Drug Accumulation	No apparent accumulation of ebastine or carebastine. Steady-state concentrations were predictable from single-dose data [1] [2].
Safety Profile	No clinically important safety differences (adverse events, vital signs, lab parameters, ECGs) between patients with renal impairment and healthy subjects [1] [2].
Conclusion	Ebastine (prodrug for carebastine) was generally well tolerated. No dose adjustment needed in renal impairment [1] [2].

Key Takeaways for Researchers

- **Metabolite-Centric Studies:** When investigating a drug that is an active metabolite (like **carebastine**), the clinical protocol will typically be designed around the administration of the parent prodrug (ebastine).
- **Primary Outcome:** The main goal is often to demonstrate that the pharmacokinetics and safety of the drug are not altered to a clinically significant degree in the impaired organ function group.
- **Regulatory Considerations:** The results of this study support the drug's label information, indicating that no dose adjustment is necessary in patients with renal impairment [4] [5].

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